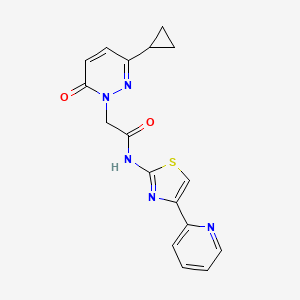![molecular formula C18H17Cl2N3O B2745793 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea CAS No. 852140-74-0](/img/structure/B2745793.png)
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions, and the products that are formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Photodecomposition Studies
Phenylurea compounds, including those substituted at the dichlorophenyl position, have been studied for their photodecomposition under various light sources. These studies are crucial for understanding the environmental fate of such chemicals when exposed to sunlight or ultraviolet light, indicating their persistence and degradation pathways in natural settings (Jordan et al., 1964).
Fragmentation Pathways
Research on diuron, a close relative to the compound of interest, provides insights into the fragmentation behavior of phenylurea herbicides. These findings help in understanding the chemical's behavior under various environmental conditions and assist in developing analytical methods for their detection (Kanawati et al., 2009).
Environmental Distribution
Studies on the occurrence and distribution of diuron in soil and water systems shed light on the environmental impact of phenylurea compounds. This research helps in assessing the mobility, persistence, and potential for bioaccumulation of these chemicals in agricultural settings (Field et al., 2003).
Crystal Structure Analysis
The crystal structure of compounds within the phenylurea class, such as chlorfluazuron, provides fundamental insights into their physical properties and reactivity. Such studies are essential for the design of new compounds with improved efficacy and reduced environmental impact (Cho et al., 2015).
Synthesis and Biological Activity
Research on the synthesis and biological activity of novel phenylurea derivatives expands the understanding of their potential applications. These studies contribute to the development of new compounds with specific properties for use in various scientific and industrial applications (Ling et al., 2008).
Microbial Degradation
Investigations into the microbial degradation of phenylurea herbicides are crucial for understanding how these compounds are broken down in the environment. This research informs strategies for mitigating their impact on ecosystems (Murray et al., 1969).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves identifying areas where further research could be carried out, such as the development of new synthetic methods, the discovery of new reactions, or the exploration of new applications for the compound.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c1-11-7-13-8-12(3-6-17(13)23(11)2)10-21-18(24)22-14-4-5-15(19)16(20)9-14/h3-9H,10H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNZOACXVACTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

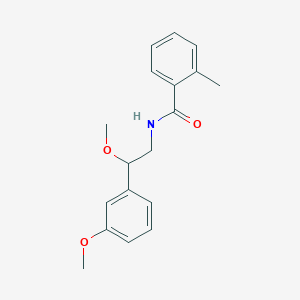
![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2745714.png)
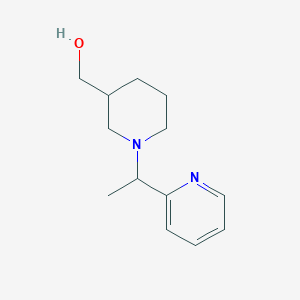
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)
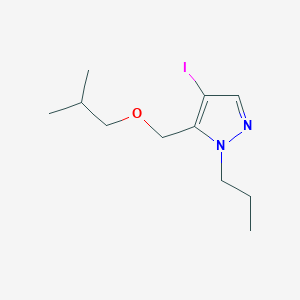
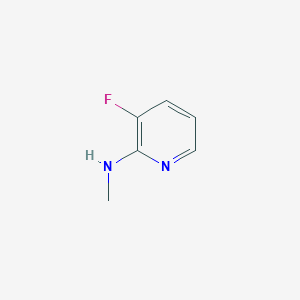
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)
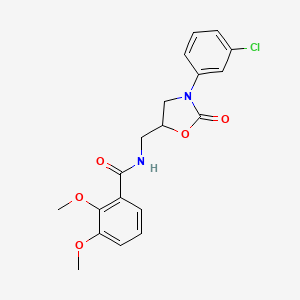
![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)
![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)
